molecular formula C17H19NO B14220617 [(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol CAS No. 596104-99-3

[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol

Cat. No.: B14220617
CAS No.: 596104-99-3
M. Wt: 253.34 g/mol
InChI Key: BNJWNPKWNPROAP-DLBZAZTESA-N
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Description

[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol is a chiral compound with significant importance in organic chemistry. It features a four-membered azetidine ring, which is substituted with benzyl and phenyl groups, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol typically involves the enantioselective addition of nucleophiles to azetidinone derivatives. One common method includes the use of lithium dialkylcuprates for the diastereoselective 1,4-addition to azetidinone, followed by reduction to yield the desired alcohol . The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow reactors to enhance efficiency and yield. The use of continuous flow microreactors allows for better control over reaction parameters, leading to more sustainable and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Further reduction to amines or other alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Tosyl chloride (TsCl) in pyridine for converting the hydroxyl group to a tosylate, followed by nucleophilic substitution.

Major Products

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted azetidines, depending on the reaction conditions and reagents used .

Scientific Research Applications

[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which [(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-methylglutamate: Another chiral compound with similar structural features but different functional groups.

    (2S,3R)-2-bromo-3-hydroxysuccinate: Shares the azetidine ring but differs in substituents and reactivity.

Uniqueness

[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its role as a chiral building block make it a valuable compound in synthetic organic chemistry .

Properties

CAS No.

596104-99-3

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol

InChI

InChI=1S/C17H19NO/c19-13-17-16(15-9-5-2-6-10-15)12-18(17)11-14-7-3-1-4-8-14/h1-10,16-17,19H,11-13H2/t16-,17+/m0/s1

InChI Key

BNJWNPKWNPROAP-DLBZAZTESA-N

Isomeric SMILES

C1[C@H]([C@H](N1CC2=CC=CC=C2)CO)C3=CC=CC=C3

Canonical SMILES

C1C(C(N1CC2=CC=CC=C2)CO)C3=CC=CC=C3

Origin of Product

United States

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